molecular formula C6H13IO3 B3054955 2-(2-(2-Iodoethoxy)ethoxy)ethanol CAS No. 62573-16-4

2-(2-(2-Iodoethoxy)ethoxy)ethanol

Cat. No. B3054955
Key on ui cas rn: 62573-16-4
M. Wt: 260.07 g/mol
InChI Key: TZNNPQMNZJJAJR-UHFFFAOYSA-N
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Patent
US07897779B2

Procedure details

A 25 ml reaction flask, equipped with a reflux condenser, an oil bath and a magnetic stirrer was charged with 2 g (11.9 mmol) of 2-[2-(2-chloroethoxy)-ethoxy]-ethanol (Fluka), 4 g of sodium iodide and 3 g of sodium hydrogencarbonate in 20 ml of Acetone. The reaction mixture is refluxed over night and when cold, filtered. The filtrate is concentrated at the rotavap, dissolved in 5 ml of CH2Cl2 and filtered again. Then the filtrate is concentrated again at the rotavap to yield 2.5 g of a yellow oil. The NMR shows a pure substance (CDCl3) 2.58 s broad (1H/OH); 3.22 t (2H/CH2-J); 3.53-3.77 m (10H/CH2—O).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].[I-:11].[Na+].C(=O)([O-])O.[Na+]>CC(C)=O>[I:11][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCCOCCOCCO
Name
Quantity
4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, an oil bath and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed over night
FILTRATION
Type
FILTRATION
Details
when cold, filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at the rotavap
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5 ml of CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
Then the filtrate is concentrated again at the rotavap

Outcomes

Product
Name
Type
product
Smiles
ICCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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